molecular formula C11H8N2O3 B12895757 2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid

2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid

Cat. No.: B12895757
M. Wt: 216.19 g/mol
InChI Key: MDAHSSVDMPSWAG-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazoles are bicyclic planar molecules that have been extensively studied due to their broad substrate scope and functionalization potential, offering various biological activities such as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects .

Similar Compounds:

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its cyanomethyl and acetic acid moieties allow for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

2-[2-(cyanomethyl)-1,3-benzoxazol-7-yl]acetic acid

InChI

InChI=1S/C11H8N2O3/c12-5-4-9-13-8-3-1-2-7(6-10(14)15)11(8)16-9/h1-3H,4,6H2,(H,14,15)

InChI Key

MDAHSSVDMPSWAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)CC#N)CC(=O)O

Origin of Product

United States

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